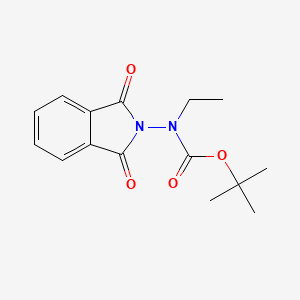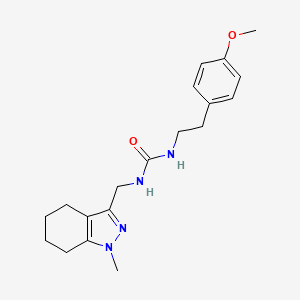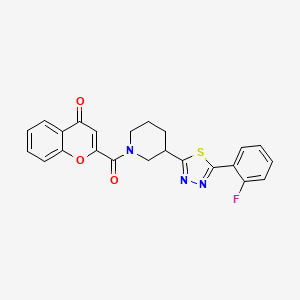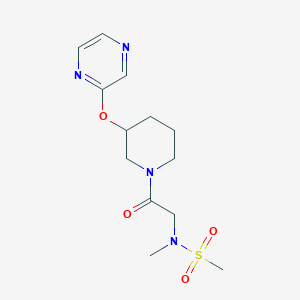
Tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamate
概要
説明
Tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamate is a chemical compound with the molecular formula C15H18N2O4 . It has a molecular weight of 290.31 . The compound is used in the synthesis of potential drug candidates and as a negative control in biochemical assays .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H18N2O4/c1-10(2,3)19-14(18)16-8-7-13-9-17-12(20)6-5-11(13)15(17)21/h5-6,9H,7-8H2,1-3H3,(H,16,18) . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that this compound can be used as a linker in PROTACs (Proteolysis Targeting Chimeras). PROTACs are a class of drugs that work by recruiting an E3 ligase to ubiquitinate a target protein, leading to its degradation .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 396.2±25.0 °C and a predicted density of 1.26±0.1 g/cm3 . Its pKa is predicted to be -2.53±0.20 .科学的研究の応用
Synthetic and Crystallographic Studies
Research has delved into synthetic routes for related compounds, showcasing methodologies for creating structurally complex molecules. For example, the synthesis of (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester involved di-tert-butyldicarbonate (Boc anhydride), characterized by FT-NMR and FT-IR spectroscopy, highlighting the importance of such compounds in developing new materials and understanding molecular structures through X-ray diffraction studies (Kant, Singh, & Agarwal, 2015).
Intermediates in Synthesis
The compound has been pivotal in synthesizing intermediates for enantioselective synthesis, demonstrating its role in creating structurally and functionally diverse molecules. For instance, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as an important intermediate in synthesizing carbocyclic analogues of 2′-deoxyribonucleotides, showcasing the compound's utility in complex organic synthesis (Ober, Marsch, Harms, & Carell, 2004).
Role in Medicinal Chemistry
This chemical framework is instrumental in developing biologically active compounds. An example includes its use in the rapid synthetic method for tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in drugs such as omisertinib (AZD9291), emphasizing its significance in medicinal chemistry research (Zhao, Guo, Lan, & Xu, 2017).
Catalysis and Reaction Mechanisms
The compound's derivatives are also explored in catalysis, such as Pd-catalyzed cross-coupling reactions, demonstrating its applicability in forming complex molecules through efficient and novel reaction pathways (Qin et al., 2010).
Advanced Materials Development
Further research includes its role in forming isomorphous crystal structures, facilitating understanding of molecular interactions and crystal engineering. This is crucial for developing new materials with specific properties, as seen in studies of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate (Baillargeon et al., 2017).
作用機序
As mentioned above, Tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamate can be used in the design of PROTACs. These molecules function by binding to both a target protein and an E3 ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein .
Safety and Hazards
The safety information available for Tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamate indicates that it may be harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
tert-butyl N-(1,3-dioxoisoindol-2-yl)-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-5-16(14(20)21-15(2,3)4)17-12(18)10-8-6-7-9-11(10)13(17)19/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKARSCFXLKDQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(=O)OC(C)(C)C)N1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methyl-2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiazole-5-carboxamide](/img/structure/B2737394.png)
![N-{[5-({2-[3-(4-BROMOPHENYL)-5-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE](/img/structure/B2737395.png)


![3-[2-(4-chlorophenyl)ethyl]-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2737400.png)
![2-[3-chloro-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyridine](/img/structure/B2737401.png)
![2-({[3-(4-ETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(4-METHOXYPHENYL)PYRIMIDIN-4-OL](/img/structure/B2737403.png)
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2737405.png)



![3-methyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}butanamide](/img/structure/B2737414.png)
![N-(2,4-dimethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2737416.png)
![7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-N-[(3-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2737417.png)
